

physical and chemical properties of 7-coumaryl triflate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

Cat. No.: B132765

[Get Quote](#)

An In-Depth Technical Guide to 7-Coumaryl Triflate for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Coumaryl triflate, systematically known as **2-oxo-2H-chromen-7-yl trifluoromethanesulfonate**, is a versatile organic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure incorporates a coumarin core, a well-known fluorophore, and a triflate group, which is an excellent leaving group.[3] This unique combination of properties makes 7-coumaryl triflate a significant reagent in the synthesis of a variety of compounds, including fluorescent probes and potentially biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of 7-coumaryl triflate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₅ F ₃ O ₅ S	[1] [4] [5]
Molecular Weight	294.20 g/mol	[1] [4] [5]
CAS Number	108530-10-5	[1] [4] [5] [6]
Appearance	Light Tan to Pale Yellow Solid	[6]
Melting Point	81.0 to 85.0 °C	[1]
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol	[1] [6]
Storage	Refrigerator	[1]

Computational Data:

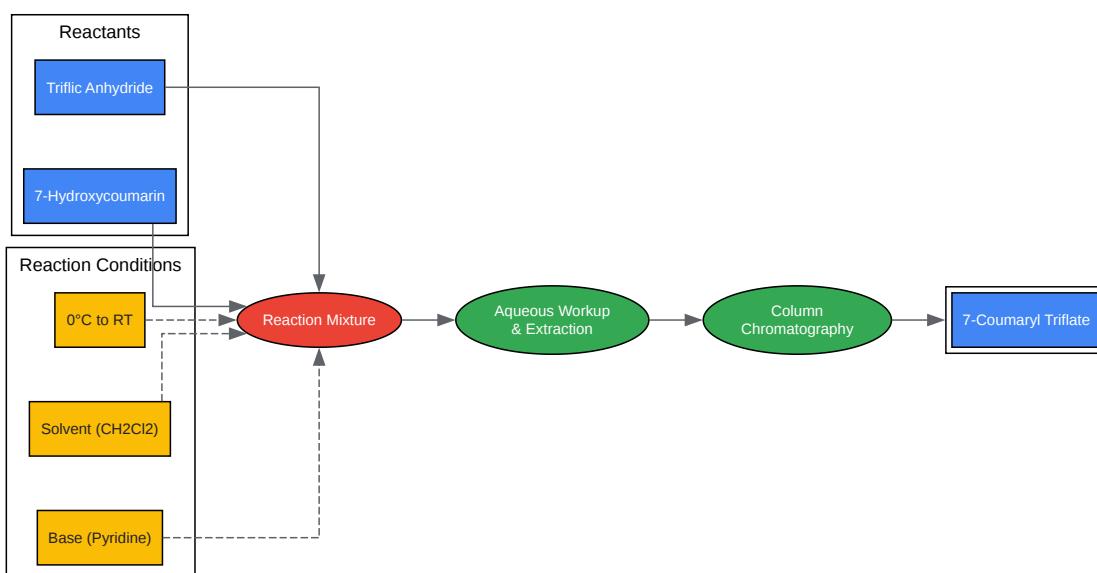
Property	Value	Reference
Topological Polar Surface Area (TPSA)	73.58 Å ²	[4]
logP	2.0214	[4]
Hydrogen Bond Acceptors	5	[4]
Hydrogen Bond Donors	0	[4]
Rotatable Bonds	2	[4]

Experimental Protocols

Synthesis of 7-Coumaryl Triflate from 7-Hydroxycoumarin (General Procedure)

This protocol describes a general method for the triflation of a phenol, adapted for the synthesis of 7-coumaryl triflate from 7-hydroxycoumarin. The reaction involves the treatment of 7-hydroxycoumarin with trifluoromethanesulfonic anhydride in the presence of a base.

Materials:


- 7-Hydroxycoumarin
- Trifluoromethanesulfonic anhydride ($\text{ Tf}_2\text{O}$)
- Pyridine or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- Dissolve 7-hydroxycoumarin (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add pyridine or DIPEA (1.2 equivalents) to the stirred solution.
- Add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude 7-coumaryl triflate by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
- Collect the fractions containing the product and evaporate the solvent to yield pure 7-coumaryl triflate.

General Synthesis of 7-Coumaryl Triflate

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 7-coumaryl triflate.

Characterization of 7-Coumaryl Triflate (General Protocols)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

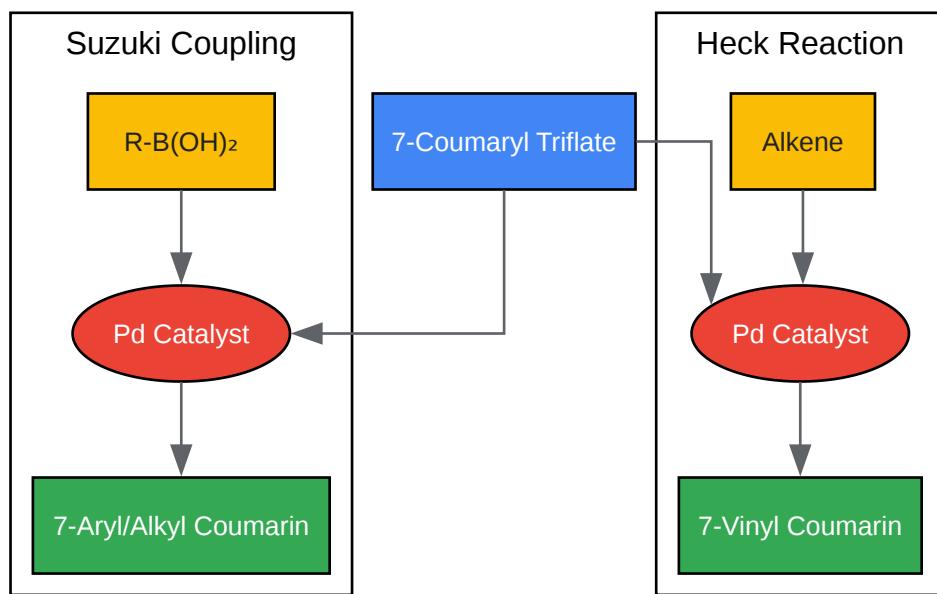
- ^1H NMR: Dissolve a small sample of 7-coumaryl triflate in a deuterated solvent such as CDCl_3 or $(\text{CD}_3)_2\text{SO}$. The resulting spectrum should show characteristic peaks for the aromatic protons of the coumarin ring system.
- ^{13}C NMR: A ^{13}C NMR spectrum will show resonances for all ten carbon atoms in the molecule, including the carbonyl carbon of the lactone and the carbon attached to the triflate group.
- ^{19}F NMR: The ^{19}F NMR spectrum is a key characterization technique for triflate-containing compounds. It should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy:

- Acquire an IR spectrum of the solid sample using a KBr pellet or as a thin film.
- Characteristic absorption bands are expected for the C=O stretch of the lactone, C=C stretches of the aromatic ring, and the strong, characteristic S=O and C-F stretches of the triflate group.

Mass Spectrometry (MS):

- Obtain a mass spectrum using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- The spectrum should show the molecular ion peak $[\text{M}]^+$ or a protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight of 294.20.


Chemical Reactivity and Applications

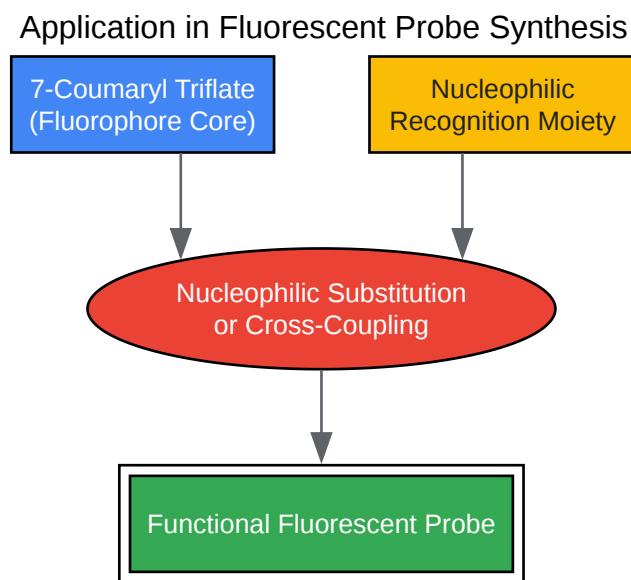
The triflate group is an exceptionally good leaving group due to the stability of the triflate anion, which is the conjugate base of the superacid, triflic acid.[3] This property makes 7-coumaryl triflate a valuable substrate for a variety of chemical transformations.

Cross-Coupling Reactions

Aryl triflates are widely used as electrophiles in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 7-position of the coumarin ring, providing access to a wide range of substituted coumarin derivatives.

Reactivity of 7-Coumaryl Triflate in Cross-Coupling Reactions

[Click to download full resolution via product page](#)


Caption: General pathways for Suzuki and Heck cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the coumarin ring system, coupled with the excellent leaving group ability of the triflate, facilitates nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the 7-position.

Precursor for Fluorescent Probes

The inherent fluorescence of the coumarin scaffold makes 7-coumaryl triflate an attractive starting material for the synthesis of fluorescent probes.^[7] The triflate group can be displaced by a variety of functional groups that can act as recognition elements for specific analytes or biological targets. This modular approach allows for the rational design of probes for various applications in bioimaging and sensing.

[Click to download full resolution via product page](#)

Caption: Logical workflow for developing fluorescent probes from 7-coumaryl triflate.

Stability and Storage

7-Coumaryl triflate should be stored in a refrigerator to ensure its long-term stability.^[1] As alkyl and aryl triflates can be sensitive to moisture and strong nucleophiles, it is advisable to store the compound under an inert atmosphere and away from water.^[3]

Conclusion

7-Coumaryl triflate is a highly valuable and versatile reagent in modern organic synthesis. Its key attributes, including the fluorescent coumarin core and the highly reactive triflate leaving group, provide chemists with a powerful tool for constructing complex molecules. The methodologies outlined in this guide for its synthesis, characterization, and application will be beneficial for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, chemical biology, and materials science. The ability to readily modify the 7-position of the coumarin ring opens up numerous possibilities for the development of novel fluorescent probes, bioactive compounds, and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Coumaryl Triflate | 108530-10-5 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Triflate - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [physical and chemical properties of 7-coumaryl triflate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132765#physical-and-chemical-properties-of-7-coumaryl-triflate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com